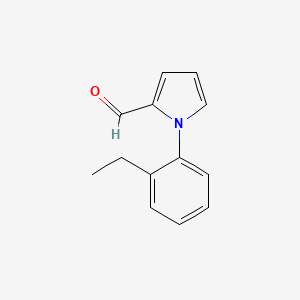

1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(2-Ethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound featuring a pyrrole ring substituted at the 1-position with a 2-ethylphenyl group and at the 2-position with a formyl (carbaldehyde) group. The compound serves as a synthetic building block in medicinal chemistry, particularly for developing small-molecule therapeutics. Its ethyl substituent on the phenyl ring introduces steric bulk and lipophilicity, which may influence solubility and biological interactions.

Properties

IUPAC Name |

1-(2-ethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-11-6-3-4-8-13(11)14-9-5-7-12(14)10-15/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSQLYSZHEYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-ethylphenylhydrazine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, imines, and substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its aldehyde functional group can participate in nucleophilic addition reactions, allowing for the formation of more complex molecules. Researchers utilize this compound to create derivatives that may exhibit enhanced properties or functionalities.

Research indicates that this compound may possess significant biological activities:

- Antimicrobial Properties: Studies have shown that pyrrole derivatives can exhibit antimicrobial effects. The presence of the ethylphenyl group may enhance these properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Some derivatives of pyrrole compounds have been investigated for their anticancer properties. The ability of 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde to interact with biological targets could lead to the development of novel chemotherapeutic agents.

Medicinal Chemistry

In medicinal chemistry, 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is being explored for its potential therapeutic applications:

- Drug Development: The compound's unique structure allows it to be modified into various drug candidates targeting specific diseases. Its reactivity can facilitate the introduction of functional groups that enhance pharmacological properties.

- Biological Pathway Modulation: The compound may interact with specific enzymes or receptors within biological systems, potentially modulating cellular pathways related to disease processes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrrole derivatives, including 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of pyrrole-based compounds and assessed their cytotoxic effects on cancer cell lines. The findings revealed that modifications to the 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde structure led to increased antiproliferative activity, indicating its promise in cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde vary in aryl substituents, electronic properties, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 1-Aryl-1H-pyrrole-2-carbaldehyde Derivatives

*Note: The molecular formula for 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is listed as C₁₉H₂₅NO₃ in , though theoretical calculations suggest a possible discrepancy (expected formula: ~C₁₃H₁₃NO).

Key Comparison Points

Substituent Effects :

- Electron-Donating Groups (EDG) : Ethyl (2-ethylphenyl) and methoxy (4-methoxyphenyl) groups enhance electron density on the aryl ring, improving stability in nucleophilic reactions .

- Electron-Withdrawing Groups (EWG) : Chloro (2-chlorophenyl) and fluoro (4-fluorophenyl) groups increase electrophilicity, favoring reactions like cross-coupling or condensation .

Biological Activity: Anticancer Potential: Derivatives like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde are intermediates in small-molecule anticancer drugs due to enhanced aqueous solubility and target binding . Autophagy Inhibition: Compounds such as LAI-1 (a triazole-pyrrole hybrid) demonstrate potent cytotoxicity by targeting lysosomes, highlighting the therapeutic relevance of pyrrole-carbaldehyde scaffolds .

Synthetic Routes :

- Acid-Catalyzed Condensation : Used for LAI-1 synthesis, involving pyrrole-carbaldehyde and amine derivatives .

- Palladium-Catalyzed C–H Activation : Efficient for introducing fluorinated or sulfonyl groups (e.g., 5ao and 5ae in ) .

Solubility: Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit higher solubility in aqueous-organic mixtures, critical for drug formulation .

Biological Activity

1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde, a compound belonging to the pyrrole family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is characterized by its unique structure, which includes a pyrrole ring and an aldehyde functional group. Its molecular formula is C12H13N, and it possesses a molecular weight of 173.24 g/mol. The compound's structure allows it to interact with various biological targets, contributing to its activity.

Antimicrobial Activity

Recent studies have demonstrated that 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HCT-116 (colon cancer) | 3.5 |

| HeLa (cervical cancer) | 4.0 |

The exact mechanism of action for 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde remains partially elucidated, but several pathways have been proposed:

- Caspase Activation : Induces apoptosis in tumor cells by activating caspase cascades.

- Membrane Disruption : Alters membrane integrity in bacterial cells, leading to increased permeability and cell death.

- Kinase Inhibition : Similar compounds in the pyrrole family have been shown to inhibit various kinases involved in cell signaling pathways related to cancer progression.

Case Studies

Several case studies highlight the biological activities of this compound:

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various pyrrole derivatives, including 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde. Results indicated a promising spectrum of activity against resistant strains of bacteria. -

Antitumor Research :

In a study reported in Cancer Letters, researchers assessed the cytotoxic effects of the compound on breast and colon cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis. -

Mechanistic Insights :

Research conducted by Subasri et al. explored the biochemical pathways affected by pyrrole derivatives. The study highlighted that 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde impacts the folate pathway, which is crucial for nucleotide synthesis in rapidly dividing cells.

Q & A

Q. Basic

- 1H/13C NMR : Focus on diagnostic signals:

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm mass accuracy .

- IR Spectroscopy : Stretch frequencies for aldehyde (C=O, ~1700 cm⁻¹) and pyrrole C-N (~1240 cm⁻¹) .

How can researchers address challenges in crystallographic refinement of this compound, especially considering substituent effects?

Advanced

Crystallographic challenges arise from:

- Disorder in the 2-Ethylphenyl Group : The ethyl substituent may adopt multiple conformations. Use SHELXL with PART instructions to model disorder .

- Twinned Data : If twinning is detected (e.g., via Rint >5%), apply twin refinement (TWIN/BASF commands) .

- High-Resolution Data : Collect data at <1.0 Å resolution to resolve electron density ambiguities. Refinement against F² with full-matrix least-squares minimizes parameter correlation .

What strategies are employed in enantioselective synthesis using this compound as a building block?

Q. Advanced

- Chiral Catalysts : (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether induces asymmetry in cascade reactions (e.g., 5,6-dihydroindolizine synthesis) .

- Kinetic Resolution : Use enantiopure reagents to selectively functionalize one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

- Steric and Electronic Tuning : Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance stereocontrol in cycloaddition reactions .

How can discrepancies in reported synthetic yields (e.g., 85% vs. 98%) be analyzed methodologically?

Q. Advanced

- Reaction Scaling : Lower yields (85%) at mmol scales may arise from inefficient mixing or exotherm control, while higher yields (98%) at smaller scales reflect optimized conditions .

- Impurity Profiling : LC-MS or GC-MS identifies side products (e.g., over-oxidized aldehydes). Adjust stoichiometry of oxidizing agents (e.g., TEMPO/NaClO) to suppress byproducts .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions. Compare yields in THF vs. DCM to isolate solvent-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.